nor-NOHA

描述

Nω-羟基-去甲-L-精氨酸,通常称为nor-NOHA,是一种有效的、特异性的精氨酸酶抑制剂。精氨酸酶在尿素循环中起着至关重要的作用,它将L-精氨酸转化为L-鸟氨酸和尿素。 This compound由于其潜在的治疗应用,特别是在肿瘤学、免疫学和代谢疾病领域,引起了广泛的关注 .

准备方法

合成路线和反应条件

nor-NOHA可以通过多种方法合成。一种常见的方法是L-精氨酸的羟基化。反应通常在受控条件下使用羟胺作为羟基化剂。 该过程包括保护L-精氨酸的氨基和羧基,然后进行羟基化,最后脱保护得到this compound .

工业生产方法

This compound的工业生产涉及使用优化的反应条件进行大规模合成,以确保高产率和纯度。 该过程可能包括结晶、过滤和纯化等步骤,以获得适合制药和研究应用的最终产品 .

化学反应分析

反应类型

nor-NOHA会发生各种化学反应,包括:

氧化: this compound可以被氧化形成Nω-羟基-L-精氨酸,这是合成一氧化氮的中间体。

还原: this compound的还原会导致形成L-精氨酸。

常用试剂和条件

氧化: 常用的氧化剂包括过氧化氢和分子氧。

还原: 使用硼氢化钠或氢化铝锂等还原剂。

取代: 在适当条件下,可以使用卤代烷或酰氯等试剂.

主要生成物

氧化: Nω-羟基-L-精氨酸

还原: L-精氨酸

科学研究应用

Applications in Cancer Research

2.1 Induction of Apoptosis in Cancer Cells

Nor-NOHA has been shown to induce apoptosis in several cancer cell lines, including HepG2 (liver cancer) and K562 (leukemia) cells. In HepG2 cells, this compound not only inhibited proliferation but also decreased the expression levels of Arg1 and matrix metalloproteinase-2 (MMP-2), while increasing P53 expression, which is associated with apoptosis .

Table 1: Effects of this compound on Cancer Cell Lines

| Cell Line | Effect Observed | Mechanism |

|---|---|---|

| HepG2 | Induces apoptosis | Inhibition of Arg1, increased P53 |

| K562 | Overcomes hypoxia-mediated resistance | Induces apoptosis independent of ARG2 inhibition |

2.2 Overcoming Drug Resistance

In leukemia models, this compound has been found to enhance the sensitivity of cells to BCR-ABL1 kinase inhibitors under hypoxic conditions. This suggests that this compound could be a valuable adjunct in overcoming drug resistance in cancer therapy .

Immunological Applications

3.1 Modulation of Immune Responses

This compound has been investigated for its ability to polarize macrophages towards the M1 phenotype, which is associated with pro-inflammatory responses. In studies involving Mycobacterium tuberculosis (Mtb) infection, treatment with this compound resulted in increased NO production and reduced bacterial load in macrophages .

Table 2: Impact of this compound on Immune Responses

| Study Context | Outcome | Implication |

|---|---|---|

| Mtb-infected macrophages | Increased NO production | Enhanced antimicrobial activity |

| HIV/Mtb co-infection | Elevated cytokine responses | Potential for host-directed therapies |

Vascular Biology

This compound's role in vascular biology is significant due to its effects on endothelial function. Research indicates that this compound can restore endothelial responses to acetylcholine in animal models, which is crucial for vascular health . The compound's ability to decrease inflammatory markers such as IL-6 further supports its potential therapeutic applications in cardiovascular diseases.

Case Studies

5.1 Clinical Trials

While this compound has shown promise in preclinical studies, there have been limited clinical trials assessing its efficacy in humans. Most studies have focused on its biochemical mechanisms rather than direct clinical outcomes .

5.2 Animal Models

In vivo studies have demonstrated that this compound can significantly alter arginine metabolism and improve outcomes in models of infection and inflammation . For example, treatment with this compound reduced pulmonary arginase levels and showed trends towards decreased bacterial counts in Mtb-infected mice.

作用机制

nor-NOHA主要通过抑制精氨酸酶发挥作用。精氨酸酶催化L-精氨酸水解为L-鸟氨酸和尿素。通过抑制精氨酸酶,this compound增加了L-精氨酸对一氧化氮合酶的可用性,从而提高了一氧化氮的产生。 这种机制对于其在各种疾病(包括癌症和心血管疾病)中的治疗效果至关重要 .

相似化合物的比较

类似化合物

Nω-羟基-L-精氨酸(NOHA): 一氧化氮合成的中间体,也是一种天然的精氨酸酶抑制剂。

α-二氟甲基鸟氨酸(DMFO): 一种合成的精氨酸酶抑制剂,应用于癌症治疗。

沙参酮: 一种具有抗炎特性的植物来源的精氨酸酶抑制剂。

丹参素B(SAB): 另一种具有潜在精氨酸酶抑制活性的植物来源化合物.

nor-NOHA的独特性

This compound由于其作为精氨酸酶抑制剂的高度特异性和效力而具有独特性。 它在缺氧条件下诱导白血病细胞凋亡的能力以及它在调节免疫反应中的作用,使其成为研究和治疗领域中宝贵的化合物 .

生物活性

Nω-hydroxy-nor-arginine (nor-NOHA) is a reversible, competitive inhibitor of arginase, primarily used in research to investigate the interplay between arginase and nitric oxide synthase (NOS). Its biological activity spans various physiological and pathological processes, including cancer treatment, immune modulation, and vascular function. This article synthesizes findings from multiple studies to provide a comprehensive overview of this compound's biological activity.

Chemical Structure:

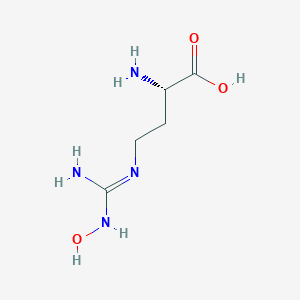

- Chemical Name: (2S)-2-Amino-4-[[(hydroxyamino)iminomethyl]amino]butanoic acid monoacetate

- Molecular Weight: 204.24 g/mol

Mechanism:

this compound functions primarily by inhibiting arginase, which competes with NOS for the common substrate L-arginine. This inhibition leads to increased availability of L-arginine for NO production, thereby enhancing nitric oxide levels in various tissues .

1. Anti-Cancer Effects

This compound has shown promising anti-leukemic activity, particularly in hypoxic environments where arginase 2 (ARG2) is overexpressed. A study demonstrated that this compound induced apoptosis in ARG2-expressing chronic myeloid leukemia (CML) cells under hypoxia but not in normoxic conditions. Notably, this effect was independent of ARG2 inhibition, suggesting off-target mechanisms at play .

Key Findings:

- Induces apoptosis in hypoxic CML cells.

- Overcomes resistance to BCR-ABL1 kinase inhibitors when used in combination.

- Highlights the need for careful evaluation of this compound's mechanisms beyond ARG inhibition.

2. Vascular Function

This compound enhances endothelial function by modulating nitric oxide production. It has been shown to improve vasodilation responses in isolated arterial rings, indicating its potential therapeutic role in cardiovascular diseases .

Table 1: Effects on Vascular Function

| Study | Model | Effect |

|---|---|---|

| R&D Systems | Isolated aortic rings | Enhanced acetylcholine-induced vasodilation |

| Nature Lab Investigation | Murine models | Improved blood flow during arteriogenesis |

3. Immune Modulation

In the context of infectious diseases, this compound has been investigated for its role in modulating immune responses. In murine models infected with Mycobacterium tuberculosis (Mtb), this compound treatment polarized macrophages towards an M1 phenotype, increasing NO production and reducing bacterial load .

Case Study: Tuberculosis Infection

- Model: Balb/c mice infected with Mtb.

- Findings: Increased cytokine responses and reduced pulmonary arginase levels, leading to enhanced antimicrobial activity.

Unintended Consequences

Recent research highlights that this compound can release NO-like molecules upon interaction with riboflavin and hydrogen peroxide, potentially confounding experimental results related to NO production . This underscores the importance of considering these artifacts when designing experiments using this compound.

Summary of Research Findings

属性

IUPAC Name |

(2S)-2-amino-4-[[amino-(hydroxyamino)methylidene]amino]butanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H12N4O3/c6-3(4(10)11)1-2-8-5(7)9-12/h3,12H,1-2,6H2,(H,10,11)(H3,7,8,9)/t3-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KOBHCUDVWOTEKO-VKHMYHEASA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CN=C(N)NO)C(C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C(CN=C(N)NO)[C@@H](C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H12N4O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40332211 | |

| Record name | NOR-N-OMEGA-HYDROXY-L-ARGININE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40332211 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

176.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

189302-40-7, 291758-32-2 | |

| Record name | Nor-noha | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0189302407 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | nor-NOHA | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB02381 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | NOR-N-OMEGA-HYDROXY-L-ARGININE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40332211 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | NOR-NOHA | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/U0F1149OFR | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

A: Nω-hydroxy-nor-L-arginine (nor-NOHA) is a potent and selective inhibitor of the enzyme arginase. [] Arginase competes with nitric oxide synthase (NOS) for their common substrate, L-arginine. [, , ] By inhibiting arginase, this compound increases the availability of L-arginine for NOS, leading to enhanced nitric oxide (NO) production. [, , , , , , , ] This increase in NO bioavailability has been linked to various beneficial effects, including improved endothelial function, [, , ] reduced inflammation, [, , ] and protection against ischemia-reperfusion injury. [, , , ]

ANone: The provided research primarily focuses on the biological activity of this compound. Information regarding its material compatibility, stability under various conditions, and specific applications beyond its biomedical context is limited in these studies.

A: this compound itself is not a catalyst but rather an enzyme inhibitor. It exerts its effects by binding to and inhibiting the enzyme arginase. [] This inhibition is competitive, meaning this compound competes with the natural substrate, L-arginine, for binding to the active site of arginase. [, , ] This inhibition ultimately leads to increased L-arginine availability for NOS and enhanced NO production. [, , , , , , , ]

A: Yes, computational methods have been employed. Docking studies have been performed to investigate the interaction of this compound and its derivatives with the active site of arginase. [] These studies provide insights into the binding mode and structural features important for arginase inhibition. Additionally, quantitative structure-activity relationship (QSAR) models could be developed based on this compound and its analogs to predict the activity of novel arginase inhibitors. []

A: While specific details about the stability of this compound under various conditions are not extensively discussed in the provided papers, one study did find that this compound exhibited low passive diffusion across artificial membranes, suggesting the need for transporters for intracellular uptake. [] This finding implies the potential need for formulation strategies to enhance its bioavailability. []

ANone: The provided research predominantly focuses on preclinical studies investigating the therapeutic potential of this compound. Therefore, information regarding specific SHE regulations, compliance guidelines, and risk minimization strategies is limited in these studies.

A: Studies in rats revealed that this compound is rapidly cleared from plasma, with a mean residence time of 12.5 minutes after intravenous administration. [] Its bioavailability varies depending on the route of administration, with an absolute bioavailability of 98% and 53% after intraperitoneal and intratracheal administration, respectively. [] The absorption rate from the airways appears to be dose-dependent and a limiting factor for its bioavailability. [] this compound's in vivo activity is evident in its ability to increase plasma nitrite levels, a marker of NO production, [] and the citrulline-to-ornithine ratio, suggesting a shift in arginine metabolism towards NO synthesis. [, ]

A: In vitro, this compound has demonstrated beneficial effects in various cell types. For example, it has been shown to protect retinal microvascular endothelial cells from high glucose-induced damage, [] inhibit the proliferation and induce apoptosis of liver cancer cells (HepG2), [] and attenuate airway allergic reactions and inflammation in cultured cells. [] In vivo studies have shown that this compound can ameliorate experimental ulcerative colitis in mice, [] improve coronary microvascular function in type 2 diabetic rats, [] protect against myocardial ischemia-reperfusion injury in rats and pigs, [, ] and reduce blood pressure and improve vascular function in spontaneously hypertensive rats. [, ] Clinical trials have also demonstrated the efficacy of this compound in improving endothelial function in patients with coronary artery disease and type 2 diabetes mellitus. [, ]

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。